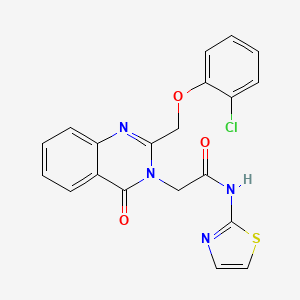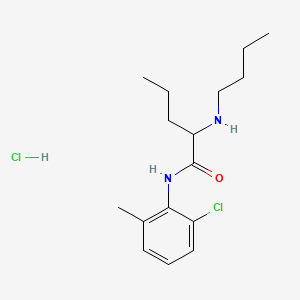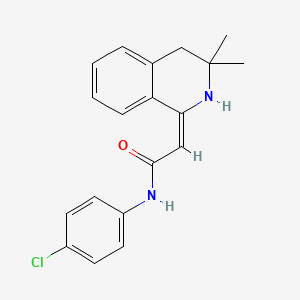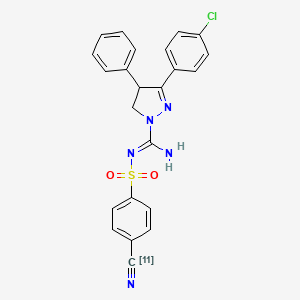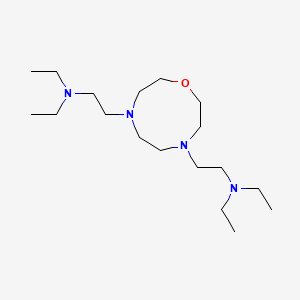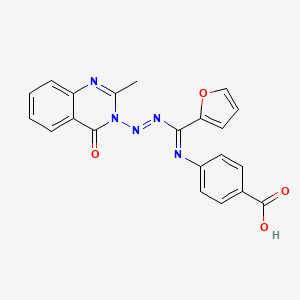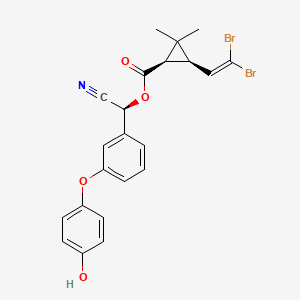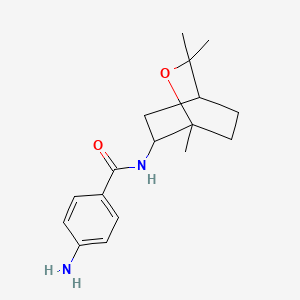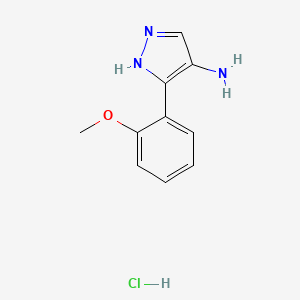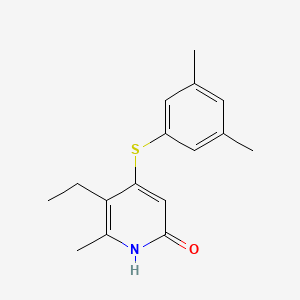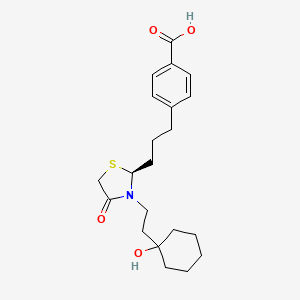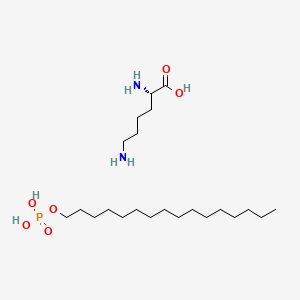
2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- is an organic compound with the molecular formula C7H14O2. It is a stereoisomer of 2-isopropyl-4-methyl-1,3-dioxolane, characterized by its specific (2R,4S) configuration. This compound is part of the dioxolane family, which are cyclic acetals commonly used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- typically involves the reaction of acetone with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in substituted dioxolane derivatives.
Scientific Research Applications
2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4R)-
- 2-Propyl-4-methyl-1,3-dioxolane
- 1,3-Dioxolane, 2-ethyl-4-methyl-
Uniqueness
2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. This stereoisomer may exhibit different physical and chemical properties compared to its counterparts, making it valuable for specific applications in research and industry.
Properties
CAS No. |
17226-63-0 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(2R,4S)-4-methyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
NWXXKKDLGZLEGH-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CO[C@H](O1)C(C)C |
Canonical SMILES |
CC1COC(O1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


